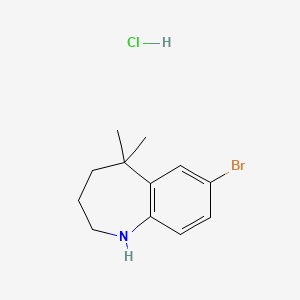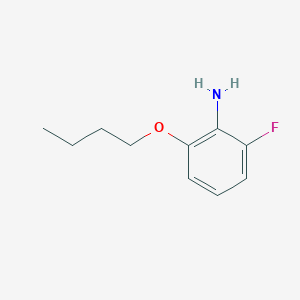![molecular formula C8H11ClF3NO B13481894 5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-1-azabicyclo[321]octan-4-one hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 5-(Trifluoromethyl)-1-azabicyclo[32One common synthetic route involves the use of amide solvents and chlorination reactions . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the bicyclic structure can facilitate binding to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride can be compared with other similar compounds, such as:
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 3-azabicyclo[3.2.1]octane hydrochloride
- 6,8-dioxabicyclo[3.2.1]octan-4-one These compounds share similar bicyclic structures but differ in the presence of functional groups and their specific applications. The trifluoromethyl group in this compound provides unique properties, such as increased stability and potential biological activity .
Eigenschaften
Molekularformel |
C8H11ClF3NO |
|---|---|
Molekulargewicht |
229.63 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one;hydrochloride |
InChI |
InChI=1S/C8H10F3NO.ClH/c9-8(10,11)7-2-4-12(5-7)3-1-6(7)13;/h1-5H2;1H |
InChI-Schlüssel |
FSOXCIZLIAEKJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC(C2)(C1=O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



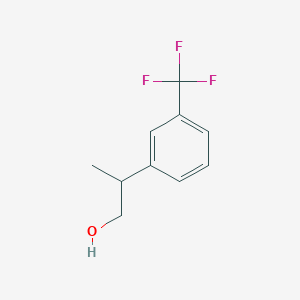
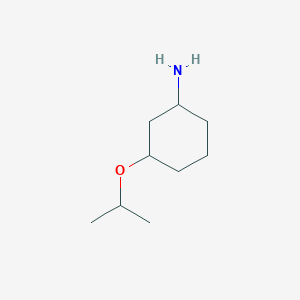
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)

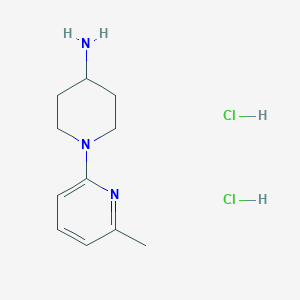


![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)

